N-ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group attached to a pyridine ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic pyrimidine and pyridine rings suggests that these parts of the molecule are planar. The piperazine ring is likely to adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrimidine and pyridine rings might undergo electrophilic substitution reactions. The piperazine ring could potentially be alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar pyrimidine, pyridine, and piperazine rings, as well as the polar trifluoromethyl group, suggests that this compound might have some degree of solubility in polar solvents .Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to investigate its potential therapeutic effects .
Properties
IUPAC Name |
N-ethyl-4-methyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)10-15(24-16)26-8-6-25(7-9-26)13-4-5-22-14(11-13)17(18,19)20/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFPBUKATWLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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